(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile
Description
The compound (E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile features a prop-2-enenitrile backbone with a 4-chlorophenylsulfonyl group at position 2 and a 4-(trifluoromethyl)anilino substituent at position 3 in the E configuration. The sulfonyl group enhances electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-12-3-7-14(8-4-12)25(23,24)15(9-21)10-22-13-5-1-11(2-6-13)16(18,19)20/h1-8,10,22H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLVGZUDBFXAW-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.83 g/mol. The compound features a sulfonyl group, which is known for enhancing biological activity through various mechanisms including enzyme inhibition and interaction with biological macromolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antibacterial properties . In particular, they showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains. This suggests that the compound may serve as a potential antimicrobial agent in treating bacterial infections .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities , particularly against acetylcholinesterase (AChE) and urease. It demonstrated strong inhibitory effects on urease, which is significant for the treatment of conditions related to urea metabolism, such as kidney stones. The inhibition of AChE also indicates potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties . For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that they could be developed into effective anticancer therapies. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonyl group enhances binding affinity to target enzymes, leading to effective inhibition.
- Cell Membrane Disruption : Some studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptotic Pathways : In cancer cells, the compound may activate apoptotic pathways, promoting cell death.
Case Studies
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Antibacterial Screening : A study evaluated a series of sulfonamide derivatives, including those related to this compound, demonstrating significant antibacterial activity against clinically relevant strains.
Compound Activity Against S. typhi Activity Against B. subtilis Compound A Moderate Strong Compound B Strong Moderate (E)-2... Moderate Moderate - Enzyme Inhibition Study : In vitro assays revealed that the compound exhibited an IC50 value of 25 μM against urease, indicating potent enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound is compared to analogs with modifications in sulfonyl, anilino, and nitrile groups. Key differences include:
Key Observations:
Sulfonyl vs.
Trifluoromethyl Positioning : The 4-CF₃ group in the target compound enhances steric bulk compared to 3-CF₃ in , affecting binding interactions.
Backbone Modifications : Replacing nitrile with esters () or carboxylic acids () alters polarity and reactivity.
Hydrogen Bonding and Crystal Packing
- The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, while the anilino NH serves as a donor. This contrasts with compounds like , where hydroxyl groups introduce additional H-bonding sites.
- Graph set analysis of similar structures (e.g., ) reveals chain (C(4)) or ring (R₂²(8)) motifs, influencing solubility and melting points.
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4-Cl and CF₃ groups reduce electron density on the enenitrile backbone, stabilizing the E configuration.
- Steric Hindrance : Bulkier substituents (e.g., 2,4-dichloro in ) may hinder rotational freedom, affecting reactivity in further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
